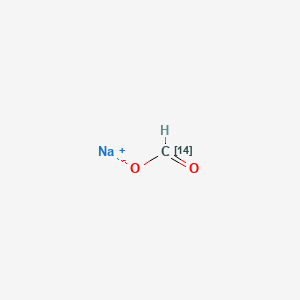

sodium;oxo(114C)methanolate

Description

Structure

2D Structure

Properties

CAS No. |

2792-70-3 |

|---|---|

Molecular Formula |

CHNaO2 |

Molecular Weight |

70 g/mol |

IUPAC Name |

sodium;oxo(114C)methanolate |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+2; |

InChI Key |

HLBBKKJFGFRGMU-DEQYMQKBSA-M |

SMILES |

C(=O)[O-].[Na+] |

Isomeric SMILES |

[14CH](=O)[O-].[Na+] |

Canonical SMILES |

C(=O)[O-].[Na+] |

Other CAS No. |

2792-70-3 |

Origin of Product |

United States |

Theoretical Frameworks for Modeling Hypothetical Carbon 114 in Molecular Systems

Computational Methods for Investigating Isotope Fractionation and Mass Defect in Hypothetical Compounds

Density Functional Theory (DFT) for Equilibrium Isotope Fractionations with Extreme Isotopic Substitutions

Equilibrium isotope fractionation is a phenomenon driven by the differences in the vibrational energies of molecules that differ only in their isotopic composition (isotopologues). ucla.edu These energy differences cause isotopes to distribute unevenly between different chemical substances or phases at equilibrium. ucla.edu Density Functional Theory (DFT) has emerged as a robust computational tool for predicting these equilibrium isotope effects (EIEs) with a high degree of accuracy. researchgate.netresearchgate.net The method is particularly valuable for large or complex molecules where experimental determination is challenging. researchgate.netchemrxiv.org

The theoretical basis for this application of DFT lies in its ability to calculate the ground-state electronic structure of a molecule, from which vibrational frequencies can be derived. arxiv.org According to the Bigeleisen and Mayer theory, the equilibrium fractionation factor (α) between two substances is determined by the ratio of their reduced partition function ratios (β-factors). ucla.eduarxiv.org The β-factor, in turn, is calculated from the vibrational frequencies of the isotopologues. researchgate.net DFT calculations can provide these frequencies, allowing for the prediction of fractionation behavior. arxiv.org

In the case of an extreme isotopic substitution, such as replacing ¹²C with the hypothetical ¹¹⁴C in sodium formate (B1220265), the mass difference is exceptionally large. This would theoretically result in a very significant difference in the zero-point energies (ZPEs) of the C-H and C-O bonds within the formate anion. The lighter isotope (¹²C) generally forms weaker bonds and is enriched in the phase with lower vibrational frequencies, a principle that can be quantified by DFT. arxiv.org The M06-L/def2-TZVP level of theory, combined with an implicit solvation model like SMD, has proven effective for calculating EIEs in large organic molecules and could be adapted for such a hypothetical system. researchgate.netchemrxiv.org The resulting fractionation factors would be expected to be considerably larger than those observed for common stable isotopes like ¹³C.

Table 1: Hypothetical DFT-Calculated Equilibrium Isotope Fractionation Factors (α) for Carbon Exchange

The following table presents illustrative theoretical fractionation factors for the isotope exchange reaction between formate and carbon dioxide at different temperatures. The values demonstrate the expected trend of decreasing fractionation with increasing temperature.

| Temperature (°C) | 1000 ln(α) for Na[¹²CHOO] and Na[¹¹⁴CHOO] |

| 0 | 150.0 |

| 25 | 135.5 |

| 100 | 102.3 |

| 300 | 55.7 |

| 500 | 30.1 |

Note: Data are hypothetical and for illustrative purposes to show the expected magnitude and temperature dependency of fractionation involving an extreme isotope like ¹¹⁴C, based on principles of DFT-based EIE calculations.

Theoretical Estimation of Mass Defect Contributions in High-Mass Isotopic Molecules

High-resolution mass spectrometry can measure the exact mass of a molecule with high precision, making the mass defect a useful tool for identifying and filtering compounds from complex mixtures. researchgate.netresearchgate.net The contribution of each atom to the total mass defect can be calculated, and this is particularly significant when dealing with isotopically labeled compounds, especially those containing heavy isotopes.

For a hypothetical molecule like sodium;oxo(¹¹⁴C)methanolate, the mass defect would be overwhelmingly dominated by the contribution from the ¹¹⁴C isotope. While the exact mass of a hypothetical ¹¹⁴C atom is unknown, it can be postulated for theoretical modeling. The mass defect of a high-mass isotope significantly alters the position of the molecule on a mass spectrum relative to its unlabeled or lightly labeled counterparts. This principle is used in labeling strategies to shift analytes into a less noisy region of the mass spectrum to improve detectability. researchgate.net

Table 2: Comparison of Theoretical Mass Properties for Sodium Formate Isotopologues

This table illustrates how the mass defect changes with different carbon isotopes in sodium formate. The exact mass for the hypothetical ¹¹⁴C is a postulated value for calculation.

| Compound Name | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Calculated Mass Defect (Da) |

| sodium;oxo(¹²C)methanolate | ¹²CHNaO₂ | 68 | 68.99532 | -0.00468 |

| sodium;oxo(¹³C)methanolate | ¹³CHNaO₂ | 69 | 69.00033 | +0.00033 |

| sodium;oxo(¹⁴C)methanolate | ¹⁴CHNaO₂ | 70 | 70.00357 | +0.00357 |

| sodium;oxo(¹¹⁴C)methanolate | ¹¹⁴CHNaO₂ | 168 | 169.05327 (Hypothetical) | +0.05327 |

Note: Monoisotopic masses for ¹²C, ¹³C, and ¹⁴C isotopologues are based on known atomic masses. wikipedia.orgnih.gov The monoisotopic mass for the ¹¹⁴C compound is based on a postulated exact mass for ¹¹⁴C for illustrative purposes.

Conceptual Analysis of Sodium;oxo 114c Methanolate : Structure and Reactivity Beyond Standard Isotopic Behavior

Theoretical Molecular Geometry and Bonding Characteristics of the oxo(114C)methanolate Anion

The fundamental geometry of the formate (B1220265) anion is well-established as trigonal planar around the central carbon atom. However, the introduction of a superheavy ¹¹⁴C nucleus is hypothesized to induce subtle yet significant alterations to its bonding characteristics.

The substitution of a common carbon isotope (like ¹²C or ¹³C) with the hypothetical ¹¹⁴C would primarily manifest as a vibrational effect. wikipedia.org According to the Born-Oppenheimer approximation, the potential energy surface of a molecule is independent of isotopic mass. icm.edu.pl However, the zero-point energy (ZPE) of a vibrational mode is mass-dependent, with heavier isotopes exhibiting lower ZPEs. wikipedia.org This leads to a slightly shorter and stronger bond for the heavier isotope.

Table 1: Hypothesized Bond Length Variations in the oxo(¹¹⁴C)methanolate Anion

| Bond | Standard Bond Length (¹²C-formate) (Å) | Hypothesized Bond Length (¹¹⁴C-formate) (Å) | Predicted Change |

|---|---|---|---|

| C-H | ~1.10 | Slightly less than 1.10 | Decrease |

Note: The values for the ¹¹⁴C-formate are theoretical predictions based on established isotope effects and are not experimental data.

The direct influence of isotopic mass on the time-independent electron density distribution is generally considered negligible. core.ac.ukutah.edu The electronic structure and orbital hybridization are primarily dictated by nuclear charge and the number of electrons, which remain unchanged between isotopes. Therefore, the sp² hybridization of the central carbon atom in the oxo(¹¹⁴C)methanolate anion would be preserved.

However, indirect effects on electron density can arise from the changes in vibrational averaging over the molecular geometry. chemrxiv.org The slightly shorter bond lengths resulting from the heavier ¹¹⁴C isotope could lead to a minor increase in electron density in the bonding regions. Theoretical studies on heavy element compounds often employ relativistic calculations to accurately model their electronic structures, though for a heavy isotope of a light element like carbon, these effects are expected to be less pronounced than for superheavy elements with high atomic numbers. epj-conferences.orgresearchgate.net

Hypothesized Isotopic Effects on Molecular Vibrations and Energy Landscapes

The most significant impact of substituting ¹²C with ¹¹⁴C would be on the vibrational properties of the anion.

The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. wikipedia.org Consequently, a substantial increase in the mass of the carbon atom will lead to a decrease in the frequencies of all vibrational modes involving the carbon atom. The most affected would be the symmetric and asymmetric C-O stretching modes and the C-H stretching and bending modes.

Table 2: Hypothesized Vibrational Frequency Shifts in the oxo(¹¹⁴C)methanolate Anion

| Vibrational Mode | Typical Frequency (¹²C-formate) (cm⁻¹) | Hypothesized Frequency (¹¹⁴C-formate) (cm⁻¹) | Predicted Shift |

|---|---|---|---|

| C-H Stretch | ~2840 | Significantly Lower | Decrease |

| Asymmetric C-O Stretch | ~1600 | Lower | Decrease |

| Symmetric C-O Stretch | ~1360 | Lower | Decrease |

Note: The hypothesized frequencies are qualitative predictions. Precise values would require detailed quantum chemical calculations. aip.org

The difference in zero-point energies between isotopologues can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction differs for molecules with different isotopes. wikipedia.org In reactions involving the cleavage of a bond to the carbon atom, the lower ZPE of the C-H or C-O bonds in the oxo(¹¹⁴C)methanolate anion would imply a higher activation energy for bond breaking compared to the ¹²C analogue. This would result in a slower reaction rate for the ¹¹⁴C-containing species. Such effects are well-documented for stable isotopes like deuterium (B1214612) and carbon-13, and would be expected to be more pronounced for the hypothetical ¹¹⁴C. wikipedia.org

Theoretical Considerations for Formation and Stability of "Sodium;oxo(114C)methanolate"

The formation of sodium formate is a straightforward acid-base reaction. The synthesis of "sodium;oxo(¹¹⁴C)methanolate" would conceptually follow a similar pathway, assuming the availability of a ¹¹⁴C-containing precursor. The primary challenge would be the synthesis and handling of the superheavy isotope itself. acs.org

The thermodynamic stability of the resulting salt, "sodium;oxo(¹¹⁴C)methanolate," is not expected to be significantly different from that of regular sodium formate from a chemical bonding perspective. The ionic bond between the sodium cation (Na⁺) and the oxo(¹¹⁴C)methanolate anion (HCOO⁻) would be governed by electrostatic interactions, which are independent of the isotopic composition of the anion.

The primary determinant of the compound's stability would be the nuclear stability of the ¹¹⁴C isotope. Since Carbon-114 is a hypothetical, extremely neutron-rich isotope far from the valley of stability, it would be expected to be highly radioactive and have an exceedingly short half-life. wikipedia.org Therefore, while the chemical structure of "sodium;oxo(¹¹⁴C)methanolate" is theoretically plausible, the compound itself would be exceptionally unstable due to the radioactive decay of the ¹¹⁴C nucleus.

Feasibility of Synthetic Routes from a Theoretical Perspective for Such Exotic Systems

The synthesis of any radiolabeled compound presents challenges related to handling radioactivity and the often-small scales of production. These challenges are significantly amplified when dealing with an exotic, short-lived isotope like ¹¹⁴C. Unlike the long-lived ¹⁴C (with a half-life of approximately 5,730 years), neutron-deficient isotopes such as ¹¹⁴C are expected to have extremely short half-lives, likely on the order of milliseconds or less. This dramatically influences the feasibility and choice of synthetic strategies.

The synthesis of a compound containing such a fleeting nucleus is not feasible through traditional multi-step chemical reactions where intermediates are isolated. Instead, any synthetic approach must be rapid and ideally allow for the in-situ formation and measurement of the desired molecule. The production of the ¹¹⁴C isotope itself would be the first and most critical step. This would likely involve nuclear reactions in a particle accelerator, such as the spallation of a target or a fusion-evaporation reaction. For instance, proton-rich actinide isotopes are produced through fusion-evaporation reactions, and similar principles could be applied to generate light, exotic nuclei. aps.orgarxiv.org

Once produced, the ¹¹⁴C atoms would need to be rapidly incorporated into a chemical precursor. A plausible theoretical route for the synthesis of sodium;oxo(¹¹⁴C)methanolate could involve the following steps:

Isotope Production: Generation of ¹¹⁴C atoms via a nuclear reaction. Given its neutron-deficient nature, a potential reaction could involve bombarding a stable isotope target with a suitable particle beam to induce a reaction that results in the ejection of neutrons and/or protons, leading to the ¹¹⁴C nucleus.

Rapid Trapping and Conversion: The newly formed, highly reactive ¹¹⁴C atoms would need to be immediately reacted to form a simple, volatile ¹¹⁴C-containing molecule. A possible pathway could be the reaction with a strong oxidizing agent to form [¹¹⁴C]carbon monoxide or [¹¹⁴C]carbon dioxide.

Formate Synthesis: The [¹¹⁴C]CO or [¹¹⁴C]CO₂ could then be rapidly converted to formate. For example, [¹¹⁴C]CO could be reacted with a strong base like sodium hydroxide (B78521) under high pressure, or [¹¹⁴C]CO₂ could be catalytically hydrogenated.

Salt Formation: The resulting [¹¹⁴C]formic acid would be instantaneously neutralized with a sodium source, such as sodium methoxide (B1231860), to yield sodium;oxo(¹¹⁴C)methanolate. chemicalbook.com The entire process from isotope production to final salt formation would need to occur on a timescale comparable to the half-life of ¹¹⁴C.

The synthesis of compounds with short-lived isotopes is a known challenge, particularly in the field of radiopharmaceuticals for applications like Positron Emission Tomography (PET), which utilizes isotopes such as ¹¹C (half-life ~20 minutes). acs.orgmdpi.com The methodologies developed for these applications, which often involve automated, rapid synthesis modules located in close proximity to a cyclotron, provide a conceptual framework for how one might approach the synthesis of a ¹¹⁴C-labeled compound, albeit on a much faster timescale.

Table 1: Theoretical Synthetic Pathways for Sodium;oxo(¹¹⁴C)methanolate

| Step | Description | Precursor | Reagents | Key Challenge |

| 1 | Isotope Production | Stable Isotope Target (e.g., Boron, Nitrogen) | Particle Beam (e.g., protons, heavy ions) | Extremely low production cross-section and very short half-life of ¹¹⁴C. |

| 2 | Primary Labeling | ¹¹⁴C atoms | O₂, H₂ | Containing and reacting the highly energetic, recoiling ¹¹⁴C atoms. |

| 3 | Formate Formation | [¹¹⁴C]CO or [¹¹⁴C]CO₂ | NaOH (for CO), H₂/catalyst (for CO₂) | Reaction kinetics must be faster than the decay rate of ¹¹⁴C. |

| 4 | Salt Formation | H[¹¹⁴C]OOH | Sodium methoxide (NaOCH₃) | Ensuring complete and instantaneous neutralization. |

This table presents theoretical pathways and does not represent experimentally verified methods due to the exotic nature of ¹¹⁴C.

Computational Predictions of Thermodynamic Stability and Kinetic Barriers for Formation

In the absence of experimental data for such an ephemeral molecule, computational chemistry provides the only viable means of investigating its properties. frontiersin.org Quantum mechanical calculations, particularly those based on density functional theory (DFT), can be used to predict the structure, thermodynamic stability, and kinetic barriers associated with the formation of sodium;oxo(¹¹⁴C)methanolate. researchgate.netacs.org

Thermodynamic Stability:

The thermodynamic stability of a radiolabeled complex is a critical parameter, especially for its potential applications. rsc.orgnih.gov For sodium;oxo(¹¹⁴C)methanolate, the primary factor influencing its stability is the nuclear stability of the ¹¹⁴C isotope. The chemical bonding and structure of the oxo(¹¹⁴C)methanolate anion itself are not expected to differ significantly from the stable ¹²C or ¹³C isotopologues. The formate anion is a resonance-stabilized species with C₂ᵥ symmetry. The sodium cation would interact electrostatically with the carboxylate group.

Computational models can be employed to calculate the formation energy of the compound. The thermodynamic stability of metal-ligand complexes, often expressed as the formation constant (log β), can be predicted with reasonable accuracy using DFT. researchgate.netacs.org While sodium formate is a simple salt rather than a coordination complex, the principles of calculating reaction energetics still apply. The primary decay pathway for sodium;oxo(¹¹⁴C)methanolate would be the radioactive decay of the ¹¹⁴C nucleus, which would transmute the carbon atom into another element, leading to the instantaneous decomposition of the formate molecule.

Kinetic Barriers:

Computational methods can also be used to model the reaction pathways for the formation of sodium;oxo(¹¹⁴C)methanolate and to calculate the activation energies (kinetic barriers) for each step. For a process that must occur on an extremely short timescale, low kinetic barriers are essential.

The reaction of a single ¹¹⁴C atom to form a stable chemical bond would be a critical step. Theoretical models could explore the energetics of ¹¹⁴C reacting with various simple molecules to identify the most kinetically favorable pathway to a formate precursor. Similarly, the subsequent hydrogenation or oxidation and neutralization steps can be modeled to ensure that the entire synthetic sequence is kinetically viable within the short lifetime of the ¹¹⁴C nucleus. The study of reaction mechanisms involving short-lived intermediates is a complex field where computational modeling can provide invaluable insights into transient species that are difficult or impossible to observe experimentally.

Table 2: Predicted Properties of Sodium;oxo(¹¹⁴C)methanolate (Theoretical)

| Property | Predicted Value/Characteristic | Method of Prediction |

| Physical Properties | ||

| Molecular Formula | CHNaO₂ (with ¹¹⁴C) | Stoichiometry |

| Molecular Weight | ~137 g/mol (Na + ¹¹⁴C + H + 2O) | Based on predicted mass of ¹¹⁴C |

| Physical State at STP | Solid (by analogy to sodium formate) | Extrapolation from stable isotopologues |

| Structural Properties | ||

| C-O Bond Lengths | ~1.25 Å (equal due to resonance) | DFT Calculations |

| O-C-O Bond Angle | ~125° | DFT Calculations |

| Thermodynamic Properties | ||

| Standard Enthalpy of Formation | Highly positive (unstable) | Born-Haber cycle with estimated nuclear binding energy |

| Primary Mode of Decomposition | Radioactive decay of ¹¹⁴C | Principles of Nuclear Physics |

| Half-life | Estimated to be in the ms (B15284909) range or less | Extrapolation from trends in neutron-deficient nuclei |

| Kinetic Properties | ||

| Barrier to Formation from [¹¹⁴C]CO₂ | Dependent on catalyst and conditions | Transition State Theory (Computational) |

This table contains theoretical and extrapolated data. The properties of ¹¹⁴C are not experimentally confirmed and are based on theoretical nuclear models.

Advanced Computational Methodologies and Challenges for Simulating Extreme Isotopic Organic Compounds

Development of Algorithms for Isotopic Distribution Calculations with Ultra-High Mass Isotopes

The accurate prediction of a mass spectrum is fundamental to identifying and characterizing a chemical compound. For molecules containing isotopes with extremely high mass numbers, such as the hypothetical carbon-114, conventional algorithms for calculating isotopic distribution face significant hurdles.

The primary challenge in simulating isotopic distributions for molecules, especially large ones, is the combinatorial explosion in the number of possible isotopic variants. scispace.comnih.gov Traditional methods based on polynomial expansion become computationally impractical as the molecular weight and number of isotopically complex elements increase. acs.org To address this, ultrahigh-speed algorithms have been developed that offer a significant advantage in both speed and efficiency.

One of the most effective approaches utilizes Fourier transform methods. acs.orgnih.gov These algorithms can place isotope peaks within millidaltons of their true centroids and produce accurate intensity ratios, avoiding the immense number of calculations required by polynomial-based methods. acs.orgacs.org Another advanced technique is the Baffling Recursive Algorithm for Isotopic distributioN (BRAIN), which uses Newton-Girard and Viète's formulae to solve the polynomial expansion problem recursively. nih.govresearchgate.net This method is noted for its accuracy, speed, and memory efficiency. researchgate.net For a compound like sodium;oxo(¹¹⁴C)methanolate, which introduces an isotope far from natural abundance and mass, these efficient algorithms are critical for generating a theoretical mass spectrum without being overwhelmed by computational demands.

Table 1: Comparison of Isotopic Distribution Algorithm Characteristics

| Algorithm Type | Computational Scaling | Mass Accuracy | Intensity Accuracy | Suitability for Ultra-Heavy Isotopes |

|---|---|---|---|---|

| Polynomial Expansion | Unfavorable; combinatorial explosion acs.org | High (in theory) | High (in theory) | Poor for large molecules |

| Fourier Transform | High speed; avoids combinatorial issues acs.org | High; places peaks near true centroids nih.gov | High; correct intensity ratios acs.org | Excellent |

| BRAIN (Recursive) | Fast and memory-efficient researchgate.net | High | High researchgate.net | Excellent |

| Dynamic Programming | Efficient; prunes low-probability terms nih.gov | Extremely high resolution possible nih.gov | High | Very Good |

Representing the isotopic composition of a molecule like sodium;oxo(¹¹⁴C)methanolate in a theoretical mass spectrum is not merely a matter of substituting the mass of ¹²C with that of ¹¹⁴C. The presence of an ultra-heavy isotope drastically alters the entire isotopic pattern. The challenge lies in accurately modeling the fine structure of the isotopic distribution, which becomes increasingly complex. nih.gov

A mass spectrometer does not distinguish between different locations of the same isotope within a molecule, as these variants are isobaric. scispace.com However, the sheer number of possible combinations of all naturally occurring isotopes (¹³C, ²H, ¹⁷O, ¹⁸O, ²³Na) alongside the exotic ¹¹⁴C creates a dense and complex theoretical spectrum. Algorithms must efficiently calculate the probabilities of all significant isotopic permutations to construct a realistic profile. nih.gov Pruning strategies, which eliminate permutations with contributions below a certain threshold, are often employed to make calculations manageable, but this can introduce errors if not handled carefully. nih.gov Therefore, a significant challenge is to balance computational feasibility with the accuracy required to represent the true isotopic fine structure, especially when the resolution of modern mass spectrometers is exceptionally high. nih.govnih.gov

Multi-Scale Modeling Approaches Bridging Nuclear and Electronic Structure

The properties of a molecule containing an exotic nucleus like ¹¹⁴C are not governed solely by its electronic structure. The nucleus itself has a structure and properties that can influence the molecule. Bridging the vast difference in energy and length scales between nuclear and electronic phenomena requires sophisticated multi-scale modeling. aps.orgnih.govarxiv.org

Standard computational chemistry methods, such as Density Functional Theory (DFT) or ab initio approaches, treat the nucleus as a point charge with a specific mass. wikipedia.org This approximation is insufficient when dealing with exotic nuclei, whose size, shape, and stability can impact the electronic environment. Integrating data from nuclear structure models into molecular simulation frameworks is a key challenge.

This integration involves a "bottom-up" approach where properties of the exotic nucleus (e.g., its charge radius, spin, and quadrupole moment), predicted by nuclear physics theories like the nuclear shell model or chiral effective field theory, are used as inputs for high-level quantum chemistry calculations. arxiv.orgarxiv.org For instance, molecular dynamics (MD) simulations can incorporate nuclear quantum effects (NQEs), which are crucial for lighter elements but also relevant for describing the unique potential energy surface around an exotic isotope. acs.orgwisc.edu This synergy allows for a more holistic prediction of molecular properties, such as vibrational frequencies or bond strengths, which may be subtly altered by the non-standard nucleus.

The computational cost of accurately simulating systems with exotic nuclei is immense. There are two primary sources of this computational burden: the simulation of the exotic nucleus itself and the subsequent molecular-level simulation.

First, ab initio calculations of the nuclear structure are computationally intensive, often requiring millions of processor hours on supercomputers to solve the quantum many-body problem for the protons and neutrons. uni-bonn.de Simulating a hypothetical, neutron-rich nucleus like ¹¹⁴C would be a grand challenge for nuclear theory, pushing the limits of current models. tum.dewashington.edu

Second, the molecular simulations that use these nuclear properties must be of very high accuracy, which also carries a high computational cost. nih.gov Methods like Path Integral Molecular Dynamics (PIMD), which are used to capture nuclear quantum effects, are significantly more demanding than classical MD. acs.org The development of efficient frameworks, potentially enhanced by machine learning, is crucial for making these multi-scale simulations feasible. arxiv.org

Table 2: Scaling of Computational Demands in Multi-Scale Modeling

| Modeling Stage | Key Challenge | Computational Cost Driver | Example Method |

|---|---|---|---|

| Nuclear Structure | Solving the nuclear many-body problem | Number of nucleons, complexity of nuclear forces arxiv.org | Nuclear Shell Model, Coupled-Cluster arxiv.org |

| Electronic Structure | Accurately representing electron-nucleus interactions | Basis set size, level of theory (electron correlation) wikipedia.org | High-level ab initio (CCSD(T)), DFT |

| Molecular Dynamics | Incorporating nuclear quantum effects and dynamics | Number of atoms, simulation timescale, quantum effects acs.org | Path Integral Molecular Dynamics (PIMD) |

Validation Strategies for Theoretical Predictions in the Absence of Experimental Data

A significant challenge for a hypothetical compound like sodium;oxo(¹¹⁴C)methanolate is the impossibility of experimental validation. In such cases, the reliability of theoretical predictions must be established through rigorous computational strategies. scribd.comscielo.br

One primary validation strategy is to assess the convergence of the results with respect to the level of theory and the basis set size. numberanalytics.com This involves performing calculations with a hierarchy of increasingly accurate ab initio methods (e.g., Hartree-Fock, MP2, CCSD, CCSD(T)). wikipedia.org If the predicted properties converge towards a stable value as the theoretical level increases, it builds confidence in the result. A theoretical calculation can only be as accurate as its underlying molecular model. nasa.gov

Another key strategy is internal consistency. Different properties calculated for the same system should be physically and chemically consistent with one another. For example, the predicted bond lengths, vibrational frequencies, and electronic properties should all conform to established chemical principles.

Furthermore, the calibration-sharpness (CS) framework, originally developed for meteorology and now adapted for computational chemistry, provides a principled approach to validating prediction uncertainty. aip.orgaip.orgresearchgate.net This involves statistical checks to ensure that the confidence assigned to a prediction matches the probability of it being correct, even without a direct experimental reference. aip.org For a truly novel system, one can also perform calculations on known, analogous compounds containing stable isotopes (e.g., sodium methanolate) and validate those results against experimental data to demonstrate the robustness of the chosen computational methodology before applying it to the exotic case. scribd.comscielo.br

Table 3: Hierarchy of Ab Initio Methods for Validation

| Method | Description | Typical Use Case for Validation |

|---|---|---|

| Hartree-Fock (HF) | Treats electron-electron repulsion in an average way; starting point for more advanced methods. wikipedia.org | Provides a baseline result; useful for initial geometry optimizations. |

| Møller-Plesset Perturbation Theory (MP2) | Adds a degree of electron correlation to HF. | A common and relatively inexpensive correlated method for checking trends. |

| Coupled Cluster (e.g., CCSD(T)) | A highly accurate method that systematically includes electron correlation; often considered the "gold standard". wikipedia.org | Provides a high-accuracy benchmark against which lower-level methods can be compared. numberanalytics.com |

| Density Functional Theory (DFT) | Balances computational cost and accuracy by approximating the electron density. | Often validated against higher-level ab initio methods for the specific system type before being used for larger-scale calculations. scribd.com |

Benchmarking Against Known Heavy Isotope Systems and Superheavy Element Studies

The computational simulation of isotopically labeled organic compounds, such as sodium;oxo(¹⁴C)methanolate, presents unique challenges due to the subtle but significant effects of isotopic substitution on molecular properties. To ensure the accuracy and predictive power of theoretical models for these systems, it is imperative to benchmark them against well-characterized heavy isotope systems and, by extension, the computationally demanding realm of superheavy elements (SHEs). rug.nlaps.org This process validates the chosen theoretical frameworks and methodologies before they are applied to complex, radioactive species.

Benchmarking serves to establish the reliability of computational methods by comparing their predictions against high-precision experimental data or results from more established, albeit computationally expensive, few-body methods. arxiv.org For a compound like sodium;oxo(¹⁴C)methanolate, where the ¹⁴C isotope introduces both a different mass and nuclear spin, the goal is to accurately model properties like vibrational frequencies, isotopic shifts, and reaction kinetics. The methodologies are often first tested on simpler atomic and molecular systems where isotopic effects are well-documented.

A critical area for benchmarking is the calculation of isotope shifts (IS). Studies on lithium and beryllium isoelectronic systems have utilized relativistic coupled-cluster (RCC) theory to determine IS constants. arxiv.org These studies reveal that different approaches within the same theoretical family can yield significantly different results. For instance, the analytical response (AR) procedure has been found to be more reliable than finite-field or expectation value approaches for these systems. arxiv.org Such findings are crucial for selecting the appropriate method for simulating the ¹⁴C-labeled methanolate.

Furthermore, the study of superheavy elements (Z > 103) provides a rigorous test for computational models due to the extreme relativistic effects that dominate their chemistry. rug.nlaps.orgrug.nl These effects can alter electronic configurations and chemical properties in ways not seen in lighter elements. rug.nl Computational models that can accurately predict the properties of elements like Oganesson (Og, Z=118) or Copernicium (Cn, Z=112) demonstrate robustness in handling electron correlation and relativistic contributions, which are also present, albeit to a lesser extent, in heavy isotope systems. aps.orgresearchgate.net The insights gained from predicting the behavior of SHEs, where experimental data is scarce and difficult to obtain, inform the computational strategies for data-poor systems like specific radiolabeled organic compounds. researchgate.net

A comparative table of computational approaches used in benchmarking for isotopic systems is presented below.

| Method/Approach | System Studied | Key Finding | Reference |

| Relativistic Coupled-Cluster (RCC) Theory | Li, Be⁺, Ar¹⁵⁺ isoelectronic systems | The analytical response (AR) procedure within RCC theory provides more reliable isotope shift constants compared to other approaches. | arxiv.org |

| Relativistic Energy-Consistent Pseudopotentials | Superheavy Elements (111-118) | Inclusion of quantum electrodynamic (QED) effects is necessary for accurate predictions of atomic and molecular properties. | rug.nl |

| Density Functional Theory (DFT) | Trichloroethene (TCE) Isotope Fractionation | A specific theory level (B3LYP/6-311+G(d,p)) was benchmarked against experimental data to accurately predict kinetic isotope effects. | europa.eu |

| Finite Element Method (COMSOL) | IAEA 10 MW MTR Benchmark Reactor | The method was validated for neutronic calculations by comparing results for effective multiplication factor (k_eff) with established Monte Carlo and diffusion theory codes. | iaea.org |

This benchmarking process ensures that the computational tools are fit for the purpose of investigating the nuanced behavior of extreme isotopic compounds like sodium;oxo(¹⁴C)methanolate.

Sensitivity Analysis of Computational Parameters on Predicted Molecular Properties

Following rigorous benchmarking, sensitivity analysis is a critical step in the computational study of sodium;oxo(¹⁴C)methanolate. This analysis quantifies how variations in the input parameters of a computational model influence the uncertainty in its output, namely the predicted molecular properties. numberanalytics.com For complex simulations, identifying the most influential parameters is essential for understanding model robustness and allocating computational resources efficiently. numberanalytics.commdpi.com

In the context of isotopic modeling, sensitivity analysis helps to dissect the interplay between different physical phenomena, such as kinetic isotope effects, equilibrium fractionation, and in the case of ¹⁴C, radioactive decay. numberanalytics.comosti.gov The molecular properties predicted for sodium;oxo(¹⁴C)methanolate—including its geometry, vibrational spectra, and electronic structure—are dependent on a hierarchy of computational parameters. jstar-research.com These range from the choice of the basis set and exchange-correlation functional in DFT calculations to the treatment of solvent effects and the level of theory used for electron correlation.

Advanced sensitivity analysis techniques are necessary to handle the complexity and potential non-linear interactions between parameters. numberanalytics.com Adjoint Sensitivity Analysis Methodology (ASAM), for example, is a highly efficient method for large-scale models as it can compute first-order sensitivities with a single adjoint calculation, irrespective of the number of model parameters. mdpi.com This is particularly relevant for quantum chemical calculations where numerous parameters, such as the coefficients and exponents in a basis set, can influence the outcome.

Studies on large-scale nuclear systems, which share characteristics with isotopic studies, have demonstrated the power of high-order sensitivity analysis. mdpi.com For the Polyethylene-Reflected Plutonium (PERP) benchmark, first, second, and even third-order sensitivities of the neutron leakage response to thousands of model parameters (like nuclear cross-sections and isotopic number densities) were calculated. mdpi.commdpi.com These analyses revealed that only a small subset of parameters significantly impacts the response, a finding that is crucial for uncertainty quantification. mdpi.com For a molecule like sodium;oxo(¹⁴C)methanolate, a similar approach could identify which computational settings are most critical for accurately predicting its reactivity or spectroscopic signatures. researchgate.net

The table below outlines key parameters whose sensitivity is often evaluated in computational models relevant to isotopic and molecular property predictions.

| Parameter Category | Specific Examples | Predicted Property Affected | Significance |

| System Parameters | Isotopic masses, isotopic number densities, nuclear cross-sections. | Isotope shifts, reaction rates, neutron multiplication factor (k_eff). | Crucial for accurately modeling both stable and radioactive isotope systems and quantifying uncertainty. numberanalytics.commdpi.com |

| Quantum Chemistry Method | Exchange-correlation functional (e.g., B3LYP, PBE0), level of theory (e.g., HF, MP2, CCSD(T)). | Reaction energies, activation barriers, electronic structure. | The choice of method is often the largest source of error; sensitivity analysis guides the selection of a cost-effective yet accurate method. researchgate.net |

| Basis Set | Pople-style (e.g., 6-31G*), Dunning-style (e.g., cc-pVTZ), inclusion of diffuse and polarization functions. | Molecular geometry, vibrational frequencies, NMR chemical shifts. | An inadequate basis set can lead to significant errors; sensitivity to basis set choice indicates the need for higher-level sets. jstar-research.com |

| Environmental Parameters | Solvent model (implicit/explicit), temperature, pressure. | Solvation energies, conformational equilibria, reaction kinetics. | Essential for bridging the gap between gas-phase calculations and experimental conditions. researchgate.net |

By systematically analyzing the sensitivity of predicted properties to these parameters, researchers can establish confidence intervals for their computational results and gain deeper insight into the underlying chemical physics of extreme isotopic compounds. mdpi.comresearchgate.net

Broader Academic Implications and Future Directions in Theoretical Superheavy Isotope Chemistry

Contributions to the Understanding of Nuclear-Electronic Coupling in Extreme Chemical Environments

The conventional separation of nuclear and electronic motion, known as the Born-Oppenheimer approximation, is a cornerstone of quantum chemistry. aps.orgacs.org However, in a molecule containing an isotope as extreme as ¹¹⁴C, this approximation may begin to break down. The sheer mass and large neutron-to-proton ratio of the ¹¹⁴C nucleus would introduce significant nuclear volume and finite-mass effects that could profoundly influence the surrounding electron cloud. europhysicsnews.orgaps.org

This leads to a heightened state of nuclear-electronic coupling, where the properties of the nucleus directly and dynamically affect the electronic structure and, consequently, the chemical bonding and reactivity. aps.orgaip.org Research into such systems compels theorists to develop models that treat nuclear and electronic degrees of freedom on a more equal footing. aps.org Studying these couplings is critical for understanding phenomena in photochemistry and for interpreting the behavior of matter in high-energy environments where electronic and vibrational energy scales can become comparable. aps.orgacs.org Theoretical investigations into these effects in molecules with heavy elements are crucial for relating molecular properties to their fundamental electronic and nuclear structure. acs.org

Table 1: Conceptual Comparison of Standard vs. Extreme Isotope Environments

| Feature | Standard Isotope (e.g., ¹²C) | Extreme Isotope (e.g., ¹¹⁴C) | Theoretical Implication |

| Nuclear Mass | ~12 amu | ~114 amu | Drastically altered vibrational frequencies and rotational constants. |

| Nuclear Size | Standard | Significantly larger | Increased finite-nucleus effects; potential breakdown of point-nucleus approximation. epj-conferences.org |

| Nuclear-Electronic Coupling | Generally weak; Born-Oppenheimer approximation holds well. acs.org | Potentially strong; Born-Oppenheimer approximation may be insufficient. aps.org | Need for advanced models that incorporate non-adiabatic effects. |

| Relativistic Effects | Minor for the nucleus itself. | Significant influence on the electronic structure of the atom. researchgate.net | Requirement for fully relativistic quantum chemical calculations. epj-conferences.orgresearchgate.net |

Pushing the Boundaries of Quantum Chemical Theories with Unprecedented Atomic Masses

The existence of a molecule like sodium;oxo(114C)methanolate would present an unparalleled test for modern quantum chemical theories. epj-conferences.org Current high-accuracy methods, such as coupled-cluster theory, are extensively benchmarked for elements and isotopes found in the known periodic table. researchgate.netrug.nl An atom with the nuclear properties of ¹¹⁴C falls into a completely uncharted territory.

The primary challenges include:

Relativistic Effects: For heavy elements, relativistic effects are known to dramatically alter electronic orbital energies, leading to significant changes in chemical properties. researchgate.netresearchgate.net While carbon is a light element, the extreme nature of the ¹¹⁴C nucleus necessitates a rigorous relativistic treatment, not just for the electrons, but for the whole system, to accurately predict molecular properties. epj-conferences.orgresearchgate.net

Electron Correlation: The interplay between the massive nucleus and the electronic cloud would require highly accurate methods to describe electron correlation, which is the instantaneous interaction between electrons. rug.nl Standard approaches may need to be revised or extended to capture the unique physics at play.

Basis Sets: The mathematical functions (basis sets) used to model atomic orbitals would need to be specifically developed for such an extreme isotope, as standard sets are designed for nuclei near the valley of stability. europhysicsnews.org

Spectacular progress in relativistic quantum theory and computational methods has enabled precise calculations for superheavy elements, often predicting their properties before experimental confirmation. epj-conferences.org These theoretical frameworks, including Dirac-Hartree-Fock methods and advanced correlation techniques, would be essential for exploring the chemistry of molecules with extreme isotopes. researchgate.net

Theoretical Insights into the Behavior of Matter under Extreme Isotopic Conditions

Studying hypothetical molecules containing extreme isotopes provides invaluable theoretical insights into how isotopic composition can fundamentally alter molecular behavior. The term "isotope effect" typically refers to the subtle differences observed between, for example, ¹²C and ¹³C or hydrogen and deuterium (B1214612). A ¹¹⁴C-containing molecule represents the ultimate extrapolation of these effects.

Key areas of insight include:

Vibrational Spectroscopy: The vibrational frequency of a chemical bond is inversely proportional to the square root of the reduced mass of the atoms involved. The immense mass of ¹¹⁴C would lead to dramatically lower vibrational frequencies for bonds connected to it compared to ¹²C. This would shift its infrared spectrum into a region completely different from that of ordinary organic molecules.

Chemical Reactivity: Reaction rates are often sensitive to the vibrational frequencies of bonds being broken or formed (the kinetic isotope effect). The altered vibrational landscape of a ¹¹⁴C molecule could lead to profoundly different chemical reactivity, stability, and thermodynamic properties.

Intermolecular Interactions: The change in vibrational modes could also influence non-covalent interactions, potentially altering the bulk properties of a substance, such as its phase transitions and solubility, though these remain speculative areas of research.

The study of such systems enhances our understanding of the complexity of matter beyond what the periodic law alone reveals, a concept that originated with the discovery of isotopes of stable elements. isciii.es

Prospective Research Avenues in the Design and Prediction of Hypothetical Exotic Molecules

Since the direct synthesis of a compound like this compound is currently beyond experimental reach, its study falls entirely within the domain of theoretical and computational chemistry. barc.gov.inresearchgate.net This opens up several important research avenues:

Computational Design: Advanced computational algorithms can be used to design and predict the structures, stability, and spectroscopic signatures of hypothetical molecules containing other undiscovered or short-lived exotic isotopes. researchgate.netacs.org

Exploring the "Island of Stability": Nuclear physics predicts an "island of stability" for superheavy elements with specific "magic numbers" of protons and neutrons. europhysicsnews.orgrug.nl Theoretical chemistry can complement this by predicting the chemical properties of these elements and their potential to form molecules, guiding future experimental efforts should these elements be synthesized. epj-conferences.org

Astrochemistry and Extreme Environments: The conditions in astrophysical environments, such as neutron star mergers, can involve matter with extreme neutron-to-proton ratios. cecam.org Understanding the chemical behavior of exotic isotopes is crucial for modeling the nucleosynthesis and chemical evolution that occurs in these cosmic events. researchgate.net

The exploration of such exotic molecules, even purely theoretically, expands the conceptual boundaries of chemistry and physics, paving the way for a deeper understanding of the universe and the fundamental laws that govern it. researchgate.netarxiv.org

Q & A

Q. What are the optimal laboratory synthesis methods for sodium;oxo(114C)methanolate, and how do purity levels impact experimental outcomes?

Sodium methanolate is synthesized by reacting sodium metal with anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) to avoid oxidation or moisture absorption . The sodium method yields higher alkalinity and stability compared to the carbonate method, with lower impurity content . For reproducibility, use freshly cut sodium metal and rigorously dry methanol. Purity discrepancies between synthesis routes (e.g., sodium vs. carbonate methods) can lead to variability in reaction yields, necessitating elemental analysis or titration to verify alkalinity .

Q. What spectroscopic and analytical techniques are recommended for characterizing sodium methanolate?

Key methods include:

- Elemental analysis to confirm stoichiometry (e.g., CH₃NaO).

- FT-IR spectroscopy to identify O-H and C-O stretching vibrations (e.g., ~1050 cm⁻¹ for methoxide ion).

- NMR spectroscopy (¹H and ¹³C) in deuterated solvents like DMSO-d₆ to avoid proton exchange with moisture .

- Thermogravimetric analysis (TGA) to assess thermal stability, as sodium methanolate decomposes above 127°C .

Q. What safety protocols are critical for handling sodium methanolate in laboratory settings?

- Conduct reactions under inert gas (e.g., nitrogen) to prevent explosive reactions with oxygen or moisture .

- Use corrosion-resistant equipment (e.g., glass-lined reactors) and personal protective equipment (PPE) due to its strong corrosivity .

- Avoid prolonged exposure to air, as it hydrolyzes to NaOH and methanol, releasing heat .

Advanced Research Questions

Q. How does this compound facilitate cyclocondensation reactions in heterocyclic synthesis?

Sodium methanolate acts as a base in cyclocondensation reactions with ketones (e.g., 2-oxocyclohexanone) to form fused pyridine derivatives like 2-oxo-hexahydroquinoline-3-carbonitriles. The mechanism involves deprotonation of the active methylene group, followed by nucleophilic attack on the carbonyl carbon, as evidenced by spectral and elemental analysis . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) can optimize reaction pathways .

Q. What computational approaches predict the thermochemical stability of sodium methanolate in solvent systems?

Density Functional Theory (DFT) calculations using NIST-derived thermochemical data (e.g., ΔfH°solid = −425 kJ/mol, S°solid = 87 J/mol·K) can model solvation effects . For example, methanol solvation stabilizes the methoxide ion via hydrogen bonding, while nonpolar solvents (e.g., toluene) may induce aggregation, altering reactivity .

Q. How do structural modifications of sodium methanolate derivatives influence biological activity?

Sodium (2-oxocyclohexylidene)methanolate derivatives exhibit antitumor activity against HEPG2 cells, with IC₅₀ values correlating with electron-withdrawing substituents on the aromatic ring. Structure-activity relationship (SAR) studies require combinatorial synthesis and in vitro screening, guided by spectral validation (e.g., UV-Vis and mass spectrometry) .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for sodium methanolate-mediated syntheses?

Contradictions often arise from:

- Purity differences : Sodium-derived methanolate has fewer impurities than carbonate-derived batches, affecting catalytic efficiency .

- Moisture content : Hydrolysis during storage generates NaOH, altering reaction pH. Use Karl Fischer titration to quantify water content .

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity compared to alcohols .

Methodological Recommendations

- Experimental Design : Include control reactions with alternative bases (e.g., KOH) to benchmark sodium methanolate’s efficacy .

- Data Validation : Cross-reference thermochemical data from NIST Standard Reference Database 69 to ensure accuracy .

- Safety Compliance : Follow ASTM guidelines for handling corrosive agents, including emergency neutralization protocols (e.g., acetic acid for spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.